
5-Bromo-2,6-dimethoxypyridin-3-ol
Vue d'ensemble
Description
5-Bromo-2,6-dimethoxypyridin-3-ol is a chemical compound with the molecular formula C7H8BrNO3 and a molecular weight of 234.05 g/mol . It is used in scientific research due to its complex structure and varied applications.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing Coenzyme Q, was achieved through a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BrNO3/c1-11-6-4(8)3-5(10)7(9-6)12-2/h3,10H,1-2H3 . This compound exhibits high perplexity due to its complex structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.05 g/mol . It has a density of 1.6±0.1 g/cm3 and a boiling point of 350.4±37.0 °C at 760 mmHg . The compound is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Regioselectivity in Bromination
Rajesh Thapa and colleagues (2014) examined the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Their research aimed to understand the mechanisms and regioselectivity of bromination, focusing on unsymmetrical lutidines using N-bromosuccinimide. The study found that the nitrogen in the ring inductively deactivates, influencing the bromination's direction, particularly favoring the methyl group farthest from the N in the ring. This research provides insights into the regioselective bromination processes of pyridine derivatives, including compounds similar to 5-Bromo-2,6-dimethoxypyridin-3-ol (Rajesh Thapa, Jordan D Brown, T. Balestri, & R. Taylor, 2014).
Mechanisms of DNA Damage
J. Rak and colleagues (2015) explored the mechanisms of damage to DNA labeled with electrophilic nucleobases induced by ionizing or UV radiation, highlighting the role of modified nucleosides, such as 5-bromo-2'-deoxyuridine, in sensitizing cells to radiation. This study suggests that compounds structurally related to this compound could potentially be used to enhance the sensitivity of cellular DNA to therapeutic radiation, offering a novel approach to radio- and photodynamic cancer therapy (J. Rak et al., 2015).
Analytical Methods in Antioxidant Activity
I. Munteanu and C. Apetrei (2021) reviewed analytical methods used in determining antioxidant activity, highlighting various assays based on chemical reactions and spectrophotometry. This review underscores the importance of understanding the antioxidant properties of compounds, including this compound, and their potential applications in food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).
Safety and Hazards
The compound is associated with certain hazards. It has been classified under GHS07, with hazard statements H315, H319, and H335 indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-2,6-dimethoxypyridin-3-ol is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption.
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity
Biochemical Pathways
The inhibition of α-glucosidase affects the carbohydrate digestion pathway. By preventing the breakdown of complex carbohydrates, this compound reduces the amount of glucose that enters the bloodstream after a meal . This can help control blood sugar levels, particularly in individuals with diabetes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of postprandial hyperglycemia . By inhibiting α-glucosidase and reducing the breakdown of complex carbohydrates, the compound helps control blood sugar levels.
Propriétés
IUPAC Name |
5-bromo-2,6-dimethoxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-11-6-4(8)3-5(10)7(9-6)12-2/h3,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKPXRDWILRFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292447 | |
| Record name | 3-Pyridinol, 5-bromo-2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1826110-10-4 | |
| Record name | 3-Pyridinol, 5-bromo-2,6-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinol, 5-bromo-2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[2-[2-[(1-methylethyl)amino]cyclopropyl]-1-pyrrolidinyl]-](/img/structure/B3247927.png)
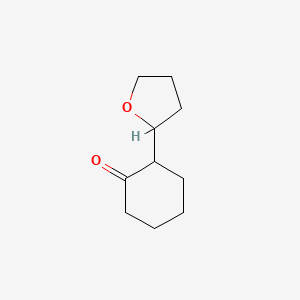
![1-Azabicyclo[3.3.1]nonan-3-amine](/img/structure/B3247937.png)
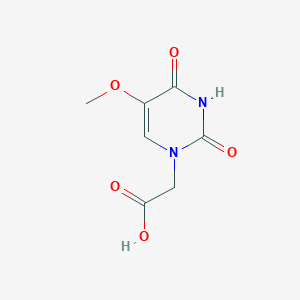
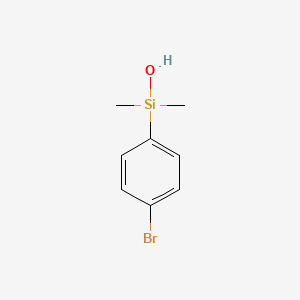
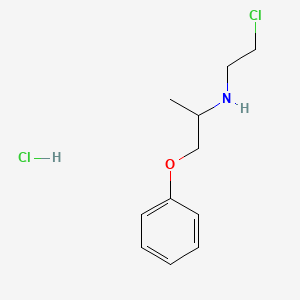
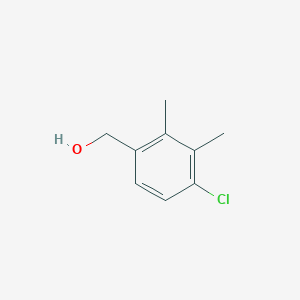


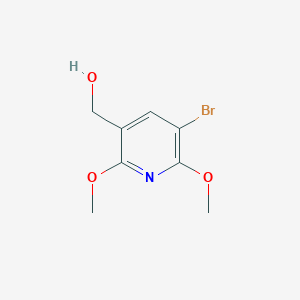
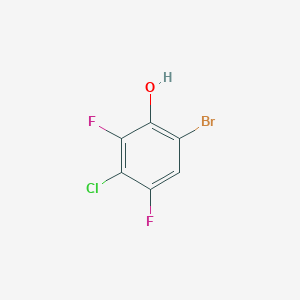
![N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B3248037.png)

![4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B3248047.png)